An In-depth Technical Guide to 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile
An In-depth Technical Guide to 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established chemical principles and data from analogous structures to present a detailed profile. This guide covers the compound's structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and a discussion of its potential biological significance and applications. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and related molecules.
Introduction
3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile (CAS No. 1179513-37-1) is a unique molecule that incorporates a substituted aromatic nitrile moiety with a chiral pyrrolidine ring.[1] The benzonitrile group is a versatile functional group in organic synthesis and is a common feature in many biologically active compounds. The pyrrolidine ring, particularly when substituted, is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The specific combination of these structural features in 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile suggests its potential as a valuable building block in drug discovery programs and as a candidate for materials science applications. This guide aims to provide a detailed theoretical and predictive analysis of its chemical properties to facilitate further research and development.
Chemical Identity and Structure
The fundamental identity of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is established by its chemical formula, molecular weight, and structural arrangement.
| Identifier | Value |
| IUPAC Name | 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile |
| CAS Number | 1179513-37-1[1] |
| Molecular Formula | C13H16N2[1] |
| Molecular Weight | 200.28 g/mol [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C#N)N2CCCC2C |
The structure, depicted below, features a benzene ring substituted with a methyl group at the 3-position and a 2-methylpyrrolidin-1-yl group at the 4-position, with a nitrile group at the 1-position. The presence of a stereocenter at the 2-position of the pyrrolidine ring indicates that this compound can exist as (R) and (S) enantiomers.
Figure 1: Chemical structure of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Physical State | Solid at room temperature | Based on the molecular weight and aromatic nature. |
| Melting Point | 80-100 °C | Inferred from similar substituted benzonitriles. |
| Boiling Point | > 300 °C | Estimated based on the high molecular weight and polarity. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform); sparingly soluble in water. | The aromatic and aliphatic portions suggest lipophilicity, while the nitrile and amine groups add some polarity. |
| pKa | Basic (pyrrolidine nitrogen): ~9-10 | Based on the pKa of typical N-alkylpyrrolidines. |
Synthesis and Experimental Protocol
A plausible and efficient synthetic route to 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely used for the formation of C-N bonds on activated aromatic rings.
Proposed Synthetic Pathway
The synthesis would likely start from an activated fluorobenzonitrile derivative, reacting with 2-methylpyrrolidine.
Figure 2: Proposed synthetic workflow for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.
Detailed Experimental Protocol
This protocol is a hypothetical procedure based on standard laboratory practices for similar reactions.
Materials:
-
4-Fluoro-3-methylbenzonitrile
-
(R)- or (S)-2-Methylpyrrolidine (or racemic mixture)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-3-methylbenzonitrile (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous DMSO.
-
Addition of Amine: While stirring, add 2-methylpyrrolidine (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 120-140 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Predicted Spectroscopic Data
The following are predicted spectroscopic data based on the chemical structure.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Signals in the range of 6.8-7.5 ppm. The protons on the benzonitrile ring will show characteristic splitting patterns (doublets and a singlet or narrow triplet).
-
Pyrrolidine Ring Protons: A series of multiplets in the range of 1.5-4.0 ppm. The proton on the carbon bearing the methyl group will be a multiplet.
-
Methyl Protons (Pyrrolidine): A doublet around 1.1-1.3 ppm.
-
Methyl Protons (Benzene): A singlet around 2.2-2.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Nitrile Carbon: A signal around 118-122 ppm.
-
Aromatic Carbons: Signals in the range of 110-150 ppm.
-
Pyrrolidine Ring Carbons: Signals in the range of 20-60 ppm.
-
Methyl Carbons: Signals in the range of 15-25 ppm.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+): Expected at m/z = 200.13.
-
Major Fragmentation Patterns: Likely fragmentation would involve the loss of the methyl group from the pyrrolidine ring and cleavage of the pyrrolidine ring itself.
Potential Applications and Biological Significance
While no specific biological activity has been reported for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, its structural motifs are present in compounds with known pharmacological activities.
-
Kinase Inhibitors: The benzonitrile moiety is a key component of many kinase inhibitors used in oncology.
-
Selective Androgen Receptor Modulators (SARMs): Derivatives of 4-(pyrrolidin-1-yl)benzonitrile have been explored as SARMs, which have potential applications in treating muscle wasting and osteoporosis.
-
Histamine H3 Receptor Antagonists: The 2-methylpyrrolidine moiety is found in potent and selective histamine H3 receptor antagonists, which are being investigated for cognitive and attention disorders.[2]
The unique substitution pattern of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile makes it an interesting candidate for screening in various biological assays, particularly in the fields of oncology and neuroscience.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile. However, based on the properties of related benzonitrile and amine compounds, the following precautions should be taken:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Benzonitrile derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is harmful and handle it with care.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is a compound of significant interest for chemical and pharmaceutical research. This guide has provided a comprehensive theoretical and predictive overview of its chemical properties, including its structure, physicochemical characteristics, a plausible synthetic route, and expected spectroscopic data. While experimental data remains scarce, the information presented here serves as a valuable starting point for researchers aiming to synthesize, characterize, and explore the potential applications of this molecule. Further experimental investigation is warranted to validate these predictions and to fully elucidate the compound's properties and potential utility.
References
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. PMC. [Link]
-
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Taylor & Francis Online. [Link]
-
3-methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile | 1179513-37-1. Appchem. [Link]
- Preparation of benzonitriles.
-
3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 Fluorobenzyl Analogue of DASB: Synthesis, in Vitro Binding, and in Vivo Biodistribution Studies. ACS Publications. [Link]
- Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
-
4-(2-[2-(2(R)-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and Related 2-Aminoethylbenzofuran H 3 Receptor Antagonists Potently Enhance Cognition and Attention. ACS Publications. [Link]
-
Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. The University of Manchester. [Link]
- Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
- An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
-
Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed. [Link]
-
3-((3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidinyl)-3-oxo-propionitrile as protein kinase inhibitor. PubChem. [Link]
-
Details of the supplier of the safety data sheet. REACH Online. [Link]
-
4-[(pyrrolidin-1-yl)methyl]benzonitrile. PubChem. [Link]
- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Sustainability Accounting Standards Board (SASB) Index. Grape King Bio. [Link]
-
United Kingdom-Wakefield: Scissors. Tenders Electronic Daily. [Link]
-
Verification Opinion. Catcher Technology. [Link]
-
Miaoli County Tobacco and Liquor Manufacturers Information Summary. data.gov.tw. [Link]
